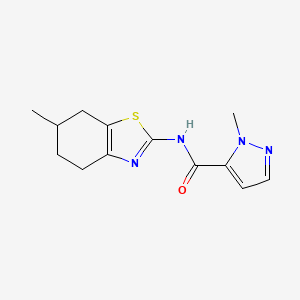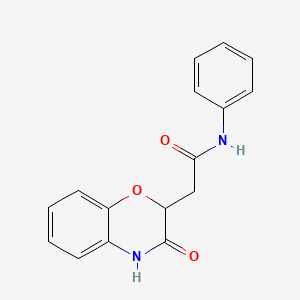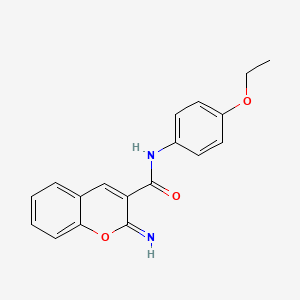![molecular formula C21H21NO7 B6502371 (2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate CAS No. 858760-54-0](/img/structure/B6502371.png)
(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
In a study, a novel series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized by a facile and one-pot step . They were achieved with good yields using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (2Z)-3-(3,4,5-Trimethoxyphenyl)acrylaldehyde, include a molecular formula of C12H14O4, an average mass of 222.237 Da, and a monoisotopic mass of 222.089203 Da . It has 4 H bond acceptors and 0 H bond donors .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Sedative Properties
(E)-3-(3,4,5-trimethoxyphenyl) acrylic acid (TMCA) amide derivatives: have been synthesized and evaluated for their anticonvulsant and sedative activity . These compounds were tested using various models, including the maximal electroshock (MES) model, sc-pentylenetetrazol (PTZ) model, pentobarbital sodium-induced sleeping model, and locomotor activity tests. Notably:
- Compounds 9 and 16 also demonstrated significant anticonvulsant activity with weak toxicity. Molecular modeling experiments predicted favorable binding interactions of these active molecules with the GABA transferase, suggesting their potential as lead compounds for further development .
Potential Anticancer Activity
A related study explored 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives . These novel compounds were synthesized via click reactions and investigated for their anticancer properties . Further research is needed to elucidate their mechanisms and potential applications.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives, have shown prominent activity against cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been used in anticancer therapy . These compounds often work by interacting with specific targets in the cell, leading to changes that inhibit cell growth or induce cell death .
Biochemical Pathways
Compounds containing the trimethoxyphenyl (tmp) group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Pharmacokinetics
Natural products like this compound often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
Similar compounds have shown prominent activity against both cancer cell lines .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
Zukünftige Richtungen
The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These compounds have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that TMP-bearing compounds could be valuable agents across a wide range of biomedical applications in the future.
Eigenschaften
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7/c1-22(2)21(24)28-13-6-7-14-15(11-13)29-16(19(14)23)8-12-9-17(25-3)20(27-5)18(10-12)26-4/h6-11H,1-5H3/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLCARHFJCEOBR-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6502288.png)
![N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B6502306.png)

![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B6502318.png)
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide](/img/structure/B6502327.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6502331.png)
![1-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,4-dimethylpiperazine; bis(formic acid)](/img/structure/B6502337.png)

![ethyl (2E)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6502344.png)
![(3Z)-3-[(4-carbamoylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6502349.png)
![1-(3-chloro-4-fluorobenzenesulfonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine](/img/structure/B6502356.png)
![4-[2-(difluoromethoxy)phenyl]-1,3,6-trimethyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one](/img/structure/B6502363.png)
![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6502365.png)